

AMG-7980: A Potent and Selective Tool for Interrogating PDE10A Activity

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Compound of Interest				
Compound Name:	AMG-7980			
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For researchers in neuroscience and drug development, establishing a reliable positive control is paramount for validating experimental models and accurately assessing the efficacy of novel therapeutic agents. **AMG-7980** has emerged as a highly specific and potent ligand for Phosphodiesterase 10A (PDE10A), making it an invaluable tool for in vitro and in vivo studies targeting this key enzyme implicated in a range of neurological and psychiatric disorders.

This guide provides a comprehensive comparison of **AMG-7980** with other commonly used PDE10A inhibitors, supported by experimental data and detailed protocols to facilitate its use as a positive control in your research.

Comparative Efficacy of PDE10A Inhibitors

AMG-7980 demonstrates potent inhibition of PDE10A, with an IC50 value in the low nanomolar range. This positions it among the more potent inhibitors available for research. A comparison with other well-characterized PDE10A inhibitors is summarized below.



Compound	PDE10A IC50 (nM)	Selectivity	Key Features
AMG-7980	1.9[1]	Highly selective for PDE10A	Used as a PET tracer ([11C]AMG-7980) for in vivo receptor occupancy studies.[2] [3]
MP-10	~0.3	Highly Selective	Potent inhibitor, often used as a reference compound.
TP-10	~0.3	Highly Selective	Another potent and selective PDE10A inhibitor.
TAK-063	0.30[4]	>15,000-fold vs other PDEs[4]	Demonstrates antipsychotic-like effects in rodent models.[2][5]
Papaverine	~30	Non-selective	A non-selective PDE inhibitor, sometimes used as a general control.

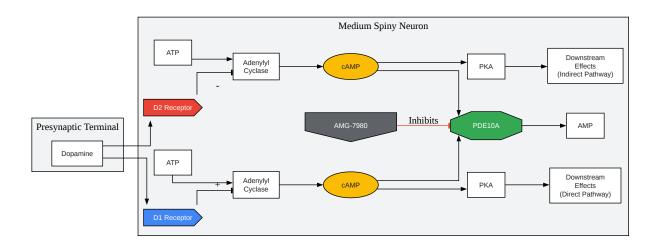
Signaling Pathways and Experimental Workflows

To effectively utilize **AMG-7980** as a positive control, it is crucial to understand its mechanism of action and the experimental workflows involved in its application.

PDE10A Signaling in Medium Spiny Neurons

PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, where it plays a critical role in modulating cyclic nucleotide signaling.[6][7] It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways.[8][9] Inhibition of PDE10A by **AMG-7980** leads to an accumulation of cAMP and cGMP, influencing downstream signaling cascades.





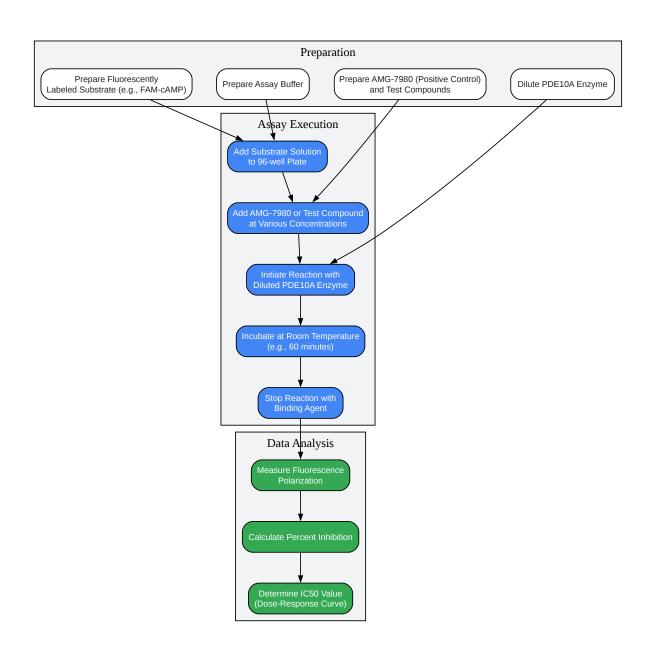
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PDE10A Signaling Pathway in Medium Spiny Neurons.

Experimental Workflow: In Vitro PDE10A Inhibition Assay

A common method to determine the potency of a PDE10A inhibitor is the fluorescence polarization (FP) assay. This workflow outlines the key steps for using **AMG-7980** as a positive control.





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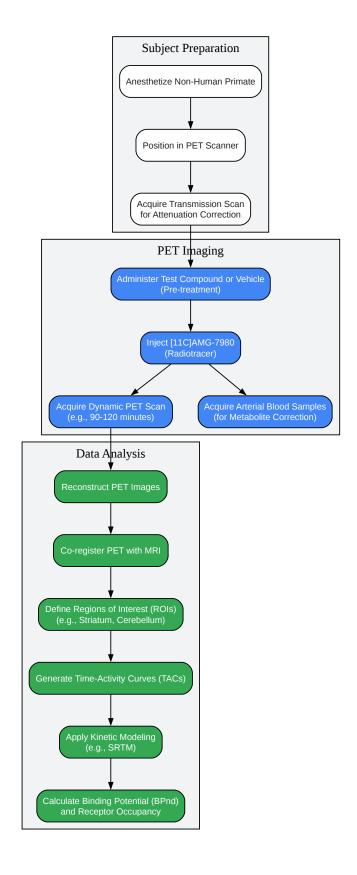
Fluorescence Polarization Assay Workflow.



Experimental Workflow: In Vivo Receptor Occupancy using PET

The radiolabeled form of **AMG-7980**, [11C]**AMG-7980**, allows for the direct measurement of PDE10A occupancy in the brain of living subjects using Positron Emission Tomography (PET).





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In Vivo PET Receptor Occupancy Workflow.



Detailed Experimental Protocols In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol is a general guideline for determining the IC50 of an inhibitor against PDE10A.

Materials:

- Recombinant human PDE10A enzyme
- FAM-labeled cAMP or cGMP substrate
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
- Binding Agent (commercially available, specific for the FP assay kit)
- AMG-7980 (positive control)
- Test compounds
- 384-well black, low-volume microplates
- Fluorescence polarization plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AMG-7980 and test compounds in 100% DMSO.
 - Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.
 - Dilute the PDE10A enzyme to the desired concentration in cold assay buffer immediately before use.
 - Prepare the FAM-labeled substrate and binding agent according to the manufacturer's instructions.



Assay Plate Setup:

- \circ Add 5 μ L of the diluted compounds or **AMG-7980** to the appropriate wells of the microplate.
- \circ Add 5 μ L of assay buffer with the corresponding DMSO concentration to the control wells (no inhibitor and no enzyme).
- \circ Add 10 μ L of the diluted PDE10A enzyme solution to the wells containing compounds and the "no inhibitor" control. Add 10 μ L of assay buffer to the "no enzyme" control wells.
- \circ Initiate the reaction by adding 5 µL of the FAM-labeled substrate solution to all wells.

Incubation:

- Incubate the plate at room temperature for 60 minutes, protected from light.
- Reaction Termination and Measurement:
 - Stop the reaction by adding 10 μL of the binding agent solution to all wells.
 - Incubate for another 15-30 minutes at room temperature.
 - Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

Data Analysis:

- Calculate the percent inhibition for each concentration of the test compound and AMG-7980 relative to the controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Receptor Occupancy Study using [11C]AMG-7980 PET in Non-Human Primates



This protocol outlines a typical procedure for a PET imaging study to determine the receptor occupancy of a test compound.

Materials and Equipment:

- [11C]AMG-7980 radiotracer
- Test compound
- Anesthetic agents (e.g., ketamine, isoflurane)
- PET/CT scanner
- Arterial blood sampling setup
- · Gamma counter and HPLC system for metabolite analysis

Procedure:

- Animal Preparation:
 - Fast the non-human primate overnight before the scan.
 - Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
 - Place intravenous catheters for radiotracer injection and arterial blood sampling.
 - Position the animal in the PET scanner.
- Baseline Scan:
 - Perform a transmission scan for attenuation correction.
 - Inject a bolus of [11C]AMG-7980 (e.g., ~185 MBq).
 - Acquire a dynamic PET scan for 90-120 minutes.
 - Collect serial arterial blood samples throughout the scan to measure radioactivity and determine the metabolite-corrected arterial input function.



Occupancy Scan:

- On a separate day, administer the test compound at the desired dose and route.
- At a time point corresponding to the expected peak plasma concentration of the test compound, perform a second PET scan following the same procedure as the baseline scan.
- Image and Data Analysis:
 - Reconstruct the dynamic PET images.
 - Co-register the PET images with a corresponding MRI of the subject's brain.
 - Delineate regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region).
 - Generate time-activity curves (TACs) for each ROI.
 - Analyze the TACs using appropriate kinetic models (e.g., Simplified Reference Tissue Model, SRTM) to calculate the binding potential (BPND) at baseline and post-treatment.
 - Calculate the receptor occupancy (RO) using the following formula: RO (%) =
 [(BPND baseline BPND post-treatment) / BPND baseline] x 100

In Vivo Behavioral Assessment: Conditioned Avoidance Response (CAR)

The CAR test is a behavioral model used to assess the antipsychotic potential of compounds.

Apparatus:

- A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
- A conditioned stimulus (CS) generator (e.g., a light or a tone).
- An unconditioned stimulus (US) generator (a mild foot shock).



Procedure:

- Training (Acquisition):
 - Place a rat in one compartment of the shuttle box.
 - Present the CS for a fixed duration (e.g., 10 seconds).
 - Immediately following the CS, deliver the US (e.g., a 0.5 mA foot shock) for a set duration (e.g., 10 seconds).
 - The trial is terminated if the animal moves to the other compartment (avoidance or escape) or after the US duration ends.
 - Repeat this for a set number of trials (e.g., 50-100 trials) over several days until a stable avoidance response is established (e.g., >80% avoidance).

Testing:

- Administer AMG-7980 (as a positive control for PDE10A inhibition-induced effects) or the test compound at various doses.
- After a pre-determined pre-treatment time, place the animal in the shuttle box and begin the test session.
- The test session consists of a set number of trials (e.g., 20-30) identical to the training trials.

Data Analysis:

- Record the number of avoidance responses (moving to the other compartment during the CS presentation).
- Record the number of escape responses (moving to the other compartment during the US presentation).
- Record the number of failures to respond.



 Analyze the data to determine if the test compound significantly reduces the number of conditioned avoidance responses, which is indicative of antipsychotic-like activity.[10][11]

By providing a robust and well-characterized positive control, **AMG-7980** enables researchers to confidently investigate the role of PDE10A in health and disease and to accelerate the discovery of novel therapeutics.

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